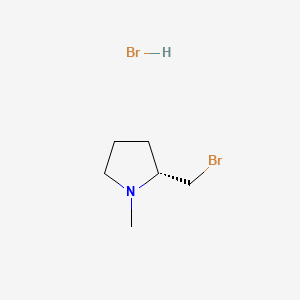
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride is a chemical compound with significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride typically involves the bromination of 3,4-dihydro-2H-1,4-benzoxazine followed by carboxylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H9BrClNO3 |
|---|---|
Peso molecular |
294.53 g/mol |
Nombre IUPAC |
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8BrNO3.ClH/c10-5-2-1-3-6-8(5)14-7(4-11-6)9(12)13;/h1-3,7,11H,4H2,(H,12,13);1H |
Clave InChI |
PTXACSTUPGYYLW-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(N1)C=CC=C2Br)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)



![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)



![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)
